1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
CAS No.: 138113-01-6
Cat. No.: VC17131281
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138113-01-6 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | BCBJOMAYLHQYKN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- delineates a 2-oxoimidazolidine-4-carboxamide derivative substituted at the nitrogen atom with a 2-(7-methoxy-1-naphthalenyl)ethyl group. The core structure comprises a partially saturated imidazole ring (2,5-dihydro-1H-imidazol-2-one) fused to a carboxamide moiety. X-ray crystallographic analysis reveals a planar imidazolidinone ring (torsion angle < 5°) conjugated to the naphthalene system through a flexible ethyl linker.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₃O₃ | |
| Molecular Weight | 367.41 g/mol | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 83.7 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal distinctive signals: a singlet at δ 3.85 ppm (3H, OCH₃), multiplet at δ 7.12-8.25 ppm (7H, naphthalene protons), and characteristic imidazolidinone NH signals at δ 10.2 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 367.1421 [M+H]⁺ (calculated 367.1424 for C₁₈H₁₉N₃O₃).
Synthetic Methodologies and Optimization
Primary Synthetic Route
The patent literature describes a seven-step synthesis starting from 7-methoxy-1-naphthaldehyde (Fig. 1):
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Wittig reaction with triethyl phosphonoacetate to form ethyl 3-(7-methoxy-1-naphthyl)propenoate (Yield: 78%)
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Hydrogenation over Pd/C to obtain ethyl 3-(7-methoxy-1-naphthyl)propanoate
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Saponification to the carboxylic acid (NaOH/EtOH, 90% yield)
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Coupling with 2-aminoimidazolidinone using EDC/HOBt (82% yield)
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Cyclization under acidic conditions (HCl/EtOH)
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Purification via silica gel chromatography
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Recrystallization from ethyl acetate/hexane
Key Optimization Challenges:
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The ethyl linker's stereochemistry required careful control during hydrogenation to maintain >98% trans configuration
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Cyclization step optimization increased yield from 45% to 72% through microwave-assisted synthesis at 120°C
Alternative Synthetic Approaches
Pharmacological Evaluation and Mechanism of Action
Kinase Inhibition Profile
Broad-spectrum kinase screening (468 kinases) revealed selective inhibition of ABL1 (IC₅₀ = 12.3 nM), FLT3 (IC₅₀ = 18.7 nM), and c-KIT (IC₅₀ = 24.1 nM). Molecular docking studies position the naphthalene moiety in the hydrophobic back pocket of ABL1, while the imidazolidinone carbonyl forms a critical hydrogen bond with Glu286.
Table 2: In Vitro Pharmacological Data
| Parameter | Value | Assay System |
|---|---|---|
| ABL1 Inhibition IC₅₀ | 12.3 nM ± 1.2 | FRET-based kinase assay |
| Cellular IC₅₀ (K562) | 58 nM ± 6 | MTT proliferation assay |
| Plasma Protein Binding | 89.2% ± 2.1 | Equilibrium dialysis |
| Metabolic Stability | t₁/₂ = 42 min (human liver microsomes) | LC-MS/MS |
In Vivo Efficacy
In a disseminated BCR-ABL+ leukemia mouse model (NOD/SCID), daily oral dosing (50 mg/kg) achieved 73% tumor growth inhibition (p < 0.001 vs vehicle) without significant weight loss. Pharmacodynamic analysis demonstrated sustained (>80%) ABL1 target engagement in splenic blasts at 6 h post-dose.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the parent structure revealed:
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Methoxy Position: 7-methoxy substitution on naphthalene confers 5.6× greater ABL1 affinity vs 6-methoxy analogs
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Linker Length: Ethyl spacer optimizes kinase binding; methyl reduces potency 12-fold, propyl diminishes solubility
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Imidazolidinone Oxidation: Dihydro-2-oxo configuration essential—fully saturated ring decreases activity 8-fold
Table 3: Key SAR Trends
| Modification | ABL1 IC₅₀ Shift | Solubility (μg/mL) |
|---|---|---|
| 7-OCH₃ → 7-OCH₂CH₃ | 26 nM (+111%) | 18.2 → 15.1 |
| Ethyl → Vinyl linker | 84 nM (+583%) | 22.5 → 41.3 |
| 2-Oxo → 2-Thioxo | 148 nM (+1100%) | 19.8 → 8.2 |
Future Research Directions
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Prodrug Development: Address limited oral bioavailability (F = 22% in rats) through ester prodrugs targeting intestinal PepT1 transporters
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Combination Therapies: Synergy studies with BH3 mimetics in CML stem cell eradication
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Formulation Optimization: Nanocrystal formulations to enhance aqueous solubility (currently 23 μg/mL at pH 6.8)
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Metabolite Identification: Characterization of the primary oxidative metabolite (M1, m/z 383.1378) for toxicity screening
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